molecular formula C18H18FNO B2710615 (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone CAS No. 1355222-38-6

(2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B2710615
CAS No.: 1355222-38-6
M. Wt: 283.346
InChI Key: LHVQQXOTVWKXDB-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone ( 1355222-38-6) is a chemical compound with the molecular formula C₁₈H₁₈FNO and a molecular weight of 283.34 g/mol, offered with a purity of ≥97% . This piperidine-based scaffold is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel ligands for central nervous system (CNS) targets. Its structure, featuring a fluorophenyl group, is commonly explored in the design of compounds that interact with G protein-coupled receptors (GPCRs) and neurotransmitter transporters . Researchers utilize this compound as a key building block in structure-activity relationship (SAR) studies. The benzhydryl piperazine and piperidine scaffolds, which are structurally related, have been investigated as inverse agonists for the Cannabinoid receptor type 1 (CB1), a target relevant to substance addiction and metabolic disorders . Furthermore, analogous compounds containing the 4-fluorophenyl and piperidine motifs are being studied in the development of atypical inhibitors for the dopamine transporter (DAT), a primary target for understanding psychostimulant use disorders . This chemical serves as a valuable precursor or intermediate for synthesizing derivatives with potential antimicrobial properties, as similar structures have shown promising activity against various bacterial strains . This product is intended For Research and Further Manufacturing Use Only. It is not intended for direct human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information, which includes sealing the product dry and storing it at 2-8°C .

Properties

IUPAC Name

[2-(4-fluorophenyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-16-11-9-14(10-12-16)17-8-4-5-13-20(17)18(21)15-6-2-1-3-7-15/h1-3,6-7,9-12,17H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVQQXOTVWKXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a phenyl ring.

    Coupling with Phenylmethanone: The final step involves coupling the fluorophenyl-piperidine intermediate with phenylmethanone using reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods: Industrial production of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity:
Research indicates that compounds similar to (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that such compounds can act as reuptake inhibitors, thereby increasing the availability of these neurotransmitters in the synaptic cleft .

Cancer Therapeutics:
The compound is being investigated for its potential role in cancer treatment. Its ability to modulate specific molecular pathways associated with tumor growth makes it a candidate for further research in oncological pharmacology. Preliminary studies suggest that it may inhibit the proliferation of various human tumor cell lines, indicating its potential as an anticancer agent .

Neuropharmacology

Cognitive Enhancement:
There is ongoing research into the effects of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone on cognitive functions. Its interaction with neurotransmitter systems may enhance memory and learning processes, making it a subject of interest for treating cognitive impairments such as Alzheimer's disease .

Pain Management:
This compound has been evaluated for its analgesic properties, particularly in neuropathic pain models. Its mechanism involves modulation of pain pathways through interaction with specific receptors, suggesting potential use in pain management therapies .

Chemical Synthesis

(2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and functional group modifications .

Material Science

The compound's unique properties make it suitable for research into new materials, particularly in the development of polymers and coatings that require specific chemical interactions or stability under various conditions.

Case Study 1: Antidepressant Properties

A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant activity of similar piperidine derivatives. The results indicated significant improvement in depressive-like behaviors in animal models when administered at specific dosages, supporting the hypothesis that modifications to the piperidine structure enhance efficacy .

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines demonstrated that (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone significantly reduced cell viability compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target sites. The piperidine ring provides structural rigidity, while the phenylmethanone group contributes to the overall lipophilicity, facilitating membrane permeability.

Comparison with Similar Compounds

Piperidinyl Methanones with Fluorinated Aromatic Groups

  • (4-Fluorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (11): Structure: Contains a 4-fluorophenyl group linked via a hexyloxy spacer to a piperidine ring. Synthesis: Achieved via nucleophilic substitution between bromoalkoxybenzophenone and piperidine (34% yield) . Purity: 98.5% by LC-MS, similar to the target compound’s expected purity .
  • (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (29): Structure: Features a chloro-fluoro-phenyl group and a fluorophenoxyethylaminomethyl side chain. Synthesis: Prepared via reductive amination (40% yield) using sodium cyanoborohydride and DABCO .

Piperidinyl Methanones with Heterocyclic Moieties

  • (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75): Structure: Incorporates a methoxyimidazopyridazine ring instead of a phenyl group. Key Differences: The trifluoromethylphenyl group increases metabolic stability, while the heterocycle may enhance π-π stacking interactions with enzymes. Synthesis: Methoxylation of precursor 73 with NaOCH3 (25% yield) . Purity: 96.6% by HPLC, slightly lower than typical benzophenone derivatives .
  • (2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-yl)(piperidin-1-yl)methanone (9b): Structure: Contains an imidazo-pyrazole fused ring system. Key Differences: The fused heterocycle may confer selectivity for cancer-related kinases or inflammation pathways .

Receptor Affinity

  • Histamine H3 Receptor Antagonists: Compounds like (4-fluorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (11) exhibit moderate H3 receptor affinity (IC50 ~ 150 nM), attributed to the fluorophenyl-piperidine motif . The target compound’s direct 2-(4-fluorophenyl) substitution may improve binding efficiency due to reduced steric hindrance.
  • 5-HT1A Receptor Biased Agonists: Compound 29 shows preferential activation of β-arrestin pathways over pERK1/2, a property linked to its chloro-fluoro-phenyl and ethylaminomethyl groups .

Enzyme Inhibition

  • Cholinesterase Inhibition: Piperidinyl methanones with extended alkyl chains (e.g., compound 11) demonstrate weaker acetylcholinesterase (AChE) inhibition (IC50 > 1 µM) compared to smaller analogues, suggesting steric limitations .

Biological Activity

(2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone, a compound featuring a piperidine moiety with a fluorophenyl substitution, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone can be represented as follows:

C15H16FNO\text{C}_{15}\text{H}_{16}\text{F}\text{N}O

This compound consists of a piperidine ring substituted with a 4-fluorophenyl group and a phenyl ketone moiety. The fluorine atom enhances the compound's lipophilicity, which may influence its biological activity.

1. Receptor Affinity and Inhibition

Recent studies have highlighted the compound's significant affinity for various receptors, particularly the histamine H3 receptor. For instance, one study reported that derivatives of this compound exhibited high binding affinity (K_i = 8 nM) and demonstrated cholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Additionally, the compound has been investigated for its effects on the cannabinoid CB1 receptor. It was found to act as an inverse agonist with a binding affinity (K_i = 220 nM), which is critical in the context of obesity and metabolic disorders .

2. Metabolic Stability and Pharmacokinetics

In vitro studies have shown that the compound displays moderate metabolic stability in mouse liver microsomes, with good permeability characteristics. Its permeability coefficient was measured at 6.3×106 cm s6.3\times 10^{-6}\text{ cm s}, indicating favorable absorption properties . The safety profile was assessed using hepatotoxicity tests in HepG2 cell lines, confirming its non-toxic nature at therapeutic doses.

Case Study 1: Alzheimer’s Disease Model

A study explored the effects of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone in an Alzheimer’s disease model. The compound was administered to transgenic mice exhibiting cognitive deficits. Behavioral tests indicated improvements in memory performance, correlating with reductions in amyloid-beta plaque formation in the brain .

Case Study 2: Obesity Treatment

Another investigation focused on the compound's role as a potential anti-obesity agent through CB1 receptor antagonism. In diet-induced obese mice, administration of the compound resulted in significant weight reduction and improved metabolic parameters, such as insulin sensitivity and lipid profiles .

Comparative Table of Biological Activities

Activity TypeMeasurementResult
Histamine H3 Receptor BindingK_i (nM)8
Cholinesterase InhibitionIC50 (nM)172 (eqBuChE), 1.16 (hBuChE)
CB1 Receptor BindingK_i (nM)220
Metabolic StabilityPermeability Coefficient6.3×106 cm s6.3\times 10^{-6}\text{ cm s}
HepatotoxicityCell Line AssayNon-toxic

The biological activity of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone can be attributed to its interaction with specific receptors and enzymes:

  • Histamine H3 Receptor : The compound acts as an antagonist at this receptor, which is involved in regulating neurotransmitter release.
  • Cholinesterase Inhibition : By inhibiting acetylcholinesterase, it enhances cholinergic transmission, beneficial for cognitive functions.
  • CB1 Receptor Antagonism : This interaction leads to reduced appetite and increased energy expenditure, making it a candidate for obesity treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone?

  • Methodology :

  • Friedel-Crafts acylation is commonly used for similar ketone derivatives, employing benzoyl chloride and fluorophenyl-piperidine precursors with Lewis acid catalysts (e.g., AlCl₃) .

  • Purification : Column chromatography with n-hexane/EtOAc (5:5) yields high-purity products (78–84% yields) .

  • Validation : Confirm purity via HPLC (retention time: ~13 min, 95% peak area at 254 nm) and elemental analysis .

    • Data Table :
StepReagents/ConditionsYield (%)Purity Validation
SynthesisAlCl₃, CH₂Cl₂, rt78–84HPLC, NMR
Purificationn-hexane/EtOAc (5:5)>95%Elemental analysis

Q. How can NMR and HPLC be utilized to characterize this compound?

  • Methodology :

  • ¹H-NMR : Analyze chemical shifts for fluorophenyl (δ 7.2–7.4 ppm) and piperidine protons (δ 1.5–3.0 ppm). Integrate signals to confirm stoichiometry .
  • HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95% peak area) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). Similar fluorophenyl-piperidine derivatives show high DMSO solubility (>10 mg/mL) .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Fluorinated analogs exhibit <5% degradation under these conditions .

Advanced Research Questions

Q. How does structural modification (e.g., fluorophenyl vs. trifluoromethyl substitution) impact biological activity?

  • Methodology :

  • SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) between (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone and analogs with trifluoromethyl or methoxy groups .

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity differences due to electron-withdrawing vs. donating groups .

    • Data Table :
SubstituentIC₅₀ (nM)Binding Energy (kcal/mol)
4-Fluorophenyl12.5-9.8
Trifluoromethyl8.2-10.5
Methoxy25.6-8.3

Q. What role do X-ray crystallography and Hirshfeld surface analysis play in understanding solid-state behavior?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions at 2.8–3.2 Å) .

  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H···F interactions contribute 15–20% to crystal stability) .

    • Structural Parameters :
Bond Angle (°)Distance (Å)Interaction Type
C3—C4—C5117.0Torsional strain
O1—C7—N1121.2Hydrogen bonding

Q. How can computational models predict metabolic pathways and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity. Fluorophenyl groups reduce oxidative metabolism compared to non-fluorinated analogs .
  • MD Simulations : Simulate liver microsome interactions (GROMACS) to identify reactive metabolites (e.g., epoxide intermediates) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may arise from MCF-7 vs. HEK293 cell models .
  • Batch Analysis : Verify compound purity (HPLC/MS) and stereochemistry (CD spectroscopy) to exclude impurities as confounding factors .

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